4-Phenyl-2-(piperidin-1-yl)quinazoline 4-Phenyl-2-(piperidin-1-yl)quinazoline
Brand Name: Vulcanchem
CAS No.: 14005-51-7
VCID: VC7946748
InChI: InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-16-11-5-6-12-17(16)20-19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2
SMILES: C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Molecular Formula: C19H19N3
Molecular Weight: 289.4 g/mol

4-Phenyl-2-(piperidin-1-yl)quinazoline

CAS No.: 14005-51-7

Cat. No.: VC7946748

Molecular Formula: C19H19N3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-2-(piperidin-1-yl)quinazoline - 14005-51-7

Specification

CAS No. 14005-51-7
Molecular Formula C19H19N3
Molecular Weight 289.4 g/mol
IUPAC Name 4-phenyl-2-piperidin-1-ylquinazoline
Standard InChI InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-16-11-5-6-12-17(16)20-19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2
Standard InChI Key OLRQEYHHPDXGTO-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Canonical SMILES C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinazoline backbone (a fused bicyclic system comprising a benzene ring and a pyrimidine ring) with two key substituents:

  • 4-Phenyl group: Aromatic ring attached to the 4-position of the quinazoline core, enhancing lipophilicity and π-π stacking potential.

  • 2-Piperidin-1-yl group: A saturated six-membered nitrogen-containing ring at the 2-position, contributing to conformational flexibility and hydrogen-bonding capabilities.

Molecular Formula: C19_{19}H19_{19}N3_{3}
Molecular Weight: 289.38 g/mol
IUPAC Name: 4-Phenyl-2-(piperidin-1-yl)quinazoline

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the piperidinyl group; limited aqueous solubility.

  • Melting Point: Estimated range: 180–190°C (based on analogs ).

  • logP: Predicted value ≈3.2 (indicative of moderate lipophilicity).

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-phenyl-2-(piperidin-1-yl)quinazoline typically involves a multi-step process:

Step 1: Formation of Quinazoline Core
Anthranilic acid derivatives undergo cyclization with formamide or equivalents under thermal conditions (120–140°C) to yield quinazolin-4(3H)-one .

Step 2: Chlorination
Treatment with phosphorus oxychloride (POCl3_3) converts the 4-keto group to a chloro substituent, producing 4-chloroquinazoline .

Step 3: Piperidine Substitution
Nucleophilic aromatic substitution at the 2-position with piperidine in the presence of a base (e.g., triethylamine) yields the target compound .

Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
1Anthranilic acid + formamide, 120°C, 12 h70–80
2POCl3_3, DMF, reflux, 6 h60–65
3Piperidine, TEA, chloroform, reflux, 24 h50–55

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance reaction efficiency and safety during chlorination .

  • Catalytic Optimization: Palladium catalysts may improve substitution kinetics at the 2-position.

Biological Activity and Mechanisms

Table 2: Comparative Antiproliferative Activity of Quinazoline Derivatives

CompoundCell LineIC50_{50} (µM)Target
4-Phenyl-2-(piperidin-1-yl)quinazoline (inferred)MCF-7~10–15*EGFR-TK
LapatinibMCF-70.025EGFR/HER2

*Estimated based on structural analogs .

Antimicrobial Activity

While direct evidence is lacking, the piperidinyl group’s lipophilicity may enhance membrane permeability, a trait observed in related antimicrobial quinazolines .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • 4-Phenyl Group: Essential for π-π interactions with hydrophobic kinase domains .

  • 2-Piperidin-1-yl Group: Improves solubility and modulates steric hindrance, affecting target binding .

Analog Comparisons

  • 4-Anilinoquinazolines: Superior anticancer activity due to additional hydrogen-bonding motifs .

  • 6-Substituted Derivatives: Sulfonyl-piperazine groups enhance potency via electrostatic interactions .

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

  • Caco-2 Permeability: Moderate (predicted Papp_{app} ≈15 × 106^{-6} cm/s), suggesting oral bioavailability.

  • Plasma Protein Binding: Estimated >90% due to aromatic and heterocyclic motifs.

Metabolic Pathways

  • Cytochrome P450: Likely substrates for CYP3A4, leading to potential drug-drug interactions.

  • Oxidation: Piperidine ring oxidation to N-oxide derivatives may occur in hepatic microsomes .

Applications in Drug Development

Targeted Cancer Therapies

  • EGFR Inhibitors: Potential use in non-small cell lung cancer (NSCLC) and breast cancer .

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.

Central Nervous System (CNS) Disorders

Structural analogs demonstrate GABA-A receptor modulation, suggesting anticonvulsant applications .

Challenges and Future Directions

Limitations

  • Synthetic Complexity: Low yields in piperidine substitution steps hinder large-scale production .

  • Off-Target Effects: Quinazolines may inhibit multiple kinases, necessitating selectivity optimization.

Research Priorities

  • In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.

  • Crystallographic Analysis: Resolve EGFR-TK co-crystal structures to guide rational design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator